2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, is of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with formic acid or its equivalents The reaction conditions usually require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could result in various derivatives with different functional groups attached to the benzimidazole core .
Scientific Research Applications
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions.
Medicine: It is explored for its potential therapeutic effects, particularly in treating infections, cancer, and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to enzymes and receptors, modulating their activity. This compound may inhibit enzyme function or block receptor signaling pathways, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl methyl-3-arylthioureas: These compounds have similar benzimidazole cores but different substituents, leading to varied biological activities.
4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde: This compound shares the benzimidazole and sulfanyl groups but has an aldehyde functional group instead of the diphenylpropanamide moiety.
Uniqueness
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyl and diphenylpropanamide groups may enhance its stability, solubility, and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C24H21N3O2S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(1-acetylbenzimidazol-2-yl)sulfanyl-N,N-diphenylpropanamide |
InChI |
InChI=1S/C24H21N3O2S/c1-17(30-24-25-21-15-9-10-16-22(21)26(24)18(2)28)23(29)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-17H,1-2H3 |
InChI Key |
UBKUBISXSDFKMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.